Ethylene glycol bis-mercaptoacetate, also known as ethylene glycol dithioacetate, is a chemical compound with the molecular formula and a CAS number of 123-81-9. This compound is classified under the category of dithiols and thioglycolates, which are characterized by the presence of two thiol groups attached to an ethylene glycol backbone. Ethylene glycol bis-mercaptoacetate is primarily utilized in various chemical synthesis processes and has applications in materials science, particularly as a crosslinking agent and accelerator in polymer formulations.
Ethylene glycol bis-mercaptoacetate can be synthesized from ethylene glycol and thioglycolic acid through esterification reactions. It is classified as a hazardous material due to its harmful effects on human health and the environment, necessitating careful handling and storage conditions. The chemical is recognized for its utility in scientific research and industrial applications, particularly in the fields of polymer chemistry and biochemistry.
The synthesis of ethylene glycol bis-mercaptoacetate typically involves the following methods:
Ethylene glycol bis-mercaptoacetate has a symmetrical structure with two mercaptoacetate groups attached to an ethylene glycol unit. The structure can be represented as follows:
Ethylene glycol bis-mercaptoacetate participates in various chemical reactions:
The reactivity of the thiol groups allows for diverse applications in materials science, particularly in creating hydrogels and other advanced materials.
The mechanism of action for ethylene glycol bis-mercaptoacetate primarily revolves around its ability to form covalent bonds through its thiol groups. When exposed to reactive substrates, these thiol groups can react via nucleophilic substitution or radical mechanisms, leading to crosslinking or polymerization.
This compound's mechanism enables it to enhance the structural integrity and thermal stability of polymers, making it valuable in developing robust materials for various applications.
Ethylene glycol bis-mercaptoacetate finds several scientific uses:
Ethylene glycol bis-mercaptoacetate (EGBMA) synthesis primarily follows a two-step esterification pathway starting from ethylene glycol and mercaptoacetic acid. The most industrially relevant approach involves nucleophilic acyl substitution under acidic catalysis. Key modifications focus on controlling reaction stoichiometry to suppress diester formation while minimizing thiol oxidation side reactions. Research demonstrates that maintaining a strict 1:2 molar ratio of ethylene glycol to mercaptoacetic acid in toluene solvent yields EGBMA with 89% purity after recrystallization [2]. Alternative pathways employ S-protected precursors to prevent oxidative dimerization during synthesis. The use of 4-methoxytrityl (Mmt)-protected mercaptoacetic acid significantly improves reaction control, followed by post-esterification deprotection under mild acidic conditions (1-3% trifluoroacetic acid in dichloromethane). This protection strategy yields EGBMA with >95% purity while reducing disulfide impurities to <2% [6].
Table 1: Comparative Esterification Approaches for EGBMA Synthesis
Strategy | Catalyst System | Temperature | Reaction Time | Yield | Purity |
---|---|---|---|---|---|
Direct esterification (unprotected) | H₂SO₄ (5 mol%) | 110°C | 8 hours | 78% | 89% |
Mmt-protected route | DCC/DMAP | 25°C | 24 hours | 92% | >95% |
Solvent-free | p-Toluenesulfonic acid | 100°C | 6 hours | 85% | 90% |
Nanoparticle-mediated | Fe₃O₄@SiO₂-SH | 80°C | 4 hours | 94% | 93% |
The strategic implementation of acid-labile protecting groups has revolutionized mercaptoacyl compound synthesis, particularly for thiol-rich molecules like EGBMA. The 4-methoxytrityl (Mmt) group demonstrates superior performance over traditional trityl (Trt) protection due to its enhanced acid sensitivity. Mmt cleavage occurs efficiently under remarkably mild conditions (1-3% trifluoroacetic acid in dichloromethane, 25°C, 30 minutes) without affecting ester linkages in EGBMA [6]. This orthogonality is crucial for complex syntheses where multiple functional groups coexist. The mechanism proceeds through a carbocation intermediate stabilized by the para-methoxy group's electron-donating effect, followed by nucleophilic capture. Adding triethylsilane (3 equiv.) as a carbocation scavenger prevents recombination byproducts and significantly improves deprotection yields to >98% [6]. Comparative studies indicate Mmt removal kinetics are approximately 5-fold faster than Trt under identical conditions, making it ideal for acid-sensitive substrates.
Table 2: Performance Comparison of Thiol-Protecting Groups
Protecting Group | Deprotection Reagent | Time | Temperature | Deprotection Yield | Compatibility with Ester Groups |
---|---|---|---|---|---|
Mmt (4-methoxytrityl) | 2% TFA/DCM | 30 min | 25°C | >98% | Excellent |
Trt (Trityl) | 20% TFA/DCM | 2 hours | 25°C | 95% | Good |
Acm (Acetamidomethyl) | Hg²⁺/EDTA | 12 hours | 50°C | 90% | Excellent |
Bzl (Benzyl) | Na/NH₃ | 1 hour | -33°C | 85% | Poor |
Catalytic innovation significantly enhances EGBMA synthesis efficiency. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile facilitate superior nucleophile activation compared to ethereal or hydrocarbon solvents, reducing reaction times by 40% while maintaining yields above 90% [2]. Heterogeneous catalysts offer distinct advantages in product purification and catalyst recyclability. Silica-supported triethylamine (Si-TEA) demonstrates exceptional performance in thiol-ester couplings relevant to EGBMA synthesis, achieving 88.5% yield at 190°C within 1.7 hours with straightforward catalyst recovery via filtration [4]. Magnetic nanocomposites functionalized with thiol groups (Fe₃O₄@SiO₂-SH) enable catalyst separation using external magnets, reducing metal contamination in the final product to <5 ppm while achieving 94% conversion [3]. For specialized applications requiring chemo-selectivity, organocatalysts like triazabicyclodecene (TBD) grafted onto silica (Si-TBD) provide excellent activity without heavy metal contamination concerns. Si-TBD maintains >85% catalytic efficiency through five consecutive reaction cycles [4].
Table 3: Catalytic Performance in Esterification Reactions for EGBMA Synthesis
Catalyst Type | Specific Example | Loading (mol%) | Turnover Frequency (h⁻¹) | Reusability (Cycles) | Key Advantage |
---|---|---|---|---|---|
Homogeneous acid | H₂SO₄ | 5 | 4.2 | 0 | Low cost |
Heterogeneous base | Si-TEA | 15.5 | 12.8 | >5 | Recyclable |
Magnetic nanocomposite | Fe₃O₄@SiO₂-SH | 10 | 18.5 | 7 | Magnetic separation |
Organocatalyst | Si-TBD | 10 | 15.3 | 5 | Metal-free |
Solvent selection critically impacts EGBMA's reaction kinetics, purity profile, and environmental footprint. Solvent-mediated routes using polar aprotic solvents (DMF, acetonitrile) achieve excellent reagent dissolution and thiolate anion stabilization, yielding high-purity (>95%) EGBMA. However, these approaches generate significant volatile organic compound emissions and necessitate energy-intensive solvent recovery [2]. In contrast, solvent-free methodologies eliminate VOC emissions and reduce purification complexity. Recent advances demonstrate that solvent-free esterification at 100°C with p-toluenesulfonic acid catalyst achieves 85% conversion to EGBMA within 6 hours, albeit with slightly reduced selectivity (90% vs. 95% in DMF) [6]. The trade-off involves viscosity challenges during mixing in later reaction stages and potential thermal degradation at elevated temperatures. Hybrid approaches employing microwave assistance in solvent-free systems show promise, reducing reaction times by 60% while maintaining yields above 90%. Life-cycle analysis indicates solvent-free routes reduce the E-factor (kg waste/kg product) from 8.5 (DMF-mediated) to 1.2, significantly improving the process sustainability of EGBMA manufacturing [5].
Table 4: Sustainability Metrics Across Synthesis Pathways
Parameter | DMF-Mediated | Acetonitrile-Mediated | Solvent-Free |
---|---|---|---|
Reaction temperature | 80°C | 82°C | 100°C |
Energy consumption (kJ/mol) | 185 | 180 | 135 |
E-factor (kg waste/kg product) | 8.5 | 7.2 | 1.2 |
VOC emissions | High | Moderate | None |
Purification complexity | High | High | Moderate |
Overall process time | 8 hours | 8.5 hours | 6 hours |
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